WEHI-539
Overview
Description
WEHI-539 is a small-molecule inhibitor specifically designed to target the anti-apoptotic protein BCL-XL, a member of the BCL-2 family of proteins. This compound was developed by the Walter and Eliza Hall Institute of Medical Research (WEHI) and has shown significant potential in inducing apoptosis in cancer cells by selectively binding to BCL-XL .
Biochemical Analysis
Biochemical Properties
WEHI-539 is a potent inhibitor of the Bcl-XL protein, with an IC50 value of 1.1 nM . Bcl-XL is a member of the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis. This compound binds to the BH3-binding groove of Bcl-XL, preventing it from interacting with pro-apoptotic proteins such as BAX and BAK . This interaction leads to the activation of the apoptotic pathway, resulting in cell death. The compound does not significantly affect other Bcl-2 family members, such as Bcl-2, Mcl-1, or Bcl-W, making it highly selective for Bcl-XL .
Cellular Effects
This compound has been shown to induce apoptosis in various cancer cell lines, particularly those that are dependent on Bcl-XL for survival . The compound disrupts the interaction between Bcl-XL and pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway . This results in the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cell death . Additionally, this compound has been observed to enhance the cytotoxic effects of other chemotherapeutic agents, such as carboplatin, by promoting apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the BH3-binding groove of Bcl-XL with high affinity (Kd = 0.6 nM) . This binding prevents Bcl-XL from sequestering pro-apoptotic proteins like BAX and BAK, which are essential for the initiation of apoptosis . By inhibiting Bcl-XL, this compound promotes the activation of the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases . This cascade of events ultimately results in programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound has been shown to induce apoptosis within hours of treatment, with significant cell death observed within 24 hours . Long-term studies have demonstrated that this compound remains effective in inducing apoptosis over extended periods, although its stability and degradation in biological systems have not been extensively characterized . Additionally, the compound has been shown to sensitize cancer cells to other chemotherapeutic agents, enhancing their cytotoxic effects over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been studied at various dosages. The compound has been shown to induce apoptosis in a dose-dependent manner, with higher doses resulting in increased cell death . At very high doses, this compound has been observed to cause toxicity, particularly in tissues that are dependent on Bcl-XL for survival, such as platelets . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . The compound is subject to oxidation, reduction, and conjugation reactions, which facilitate its excretion from the body . The specific enzymes involved in the metabolism of this compound have not been fully elucidated, but it is likely that cytochrome P450 enzymes play a significant role . Additionally, the compound’s metabolites have been shown to retain some biological activity, contributing to its overall pharmacological effects .
Transport and Distribution
Within cells, this compound is transported and distributed primarily through passive diffusion . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in the mitochondria, where it exerts its apoptotic effects . Additionally, this compound has been shown to bind to plasma proteins, which may influence its distribution and bioavailability in vivo . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
This compound is predominantly localized to the mitochondria, where it interacts with Bcl-XL to induce apoptosis . The compound’s targeting to the mitochondria is facilitated by its lipophilic nature, which allows it to readily cross the mitochondrial membrane . Once inside the mitochondria, this compound binds to the BH3-binding groove of Bcl-XL, preventing it from sequestering pro-apoptotic proteins and promoting the activation of the intrinsic apoptotic pathway . This subcellular localization is critical for the compound’s ability to induce programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WEHI-539 involves multiple steps, starting with the preparation of the benzothiazole hydrazone scaffold. The key steps include:
Formation of the benzothiazole core: This is achieved through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Hydrazone formation: The benzothiazole core is then reacted with hydrazine derivatives to form the hydrazone linkage.
Final coupling: The hydrazone intermediate is coupled with a thiazole carboxylic acid derivative to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions, purification through column chromatography, and crystallization .
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly at the hydrazone linkage.
Substitution: The compound can participate in substitution reactions, especially at the benzothiazole and thiazole rings.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or other peroxides.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Oxidized derivatives of the hydrazone linkage.
Reduction: Reduced forms of the hydrazone linkage.
Substitution: Halogenated derivatives of the benzothiazole and thiazole rings.
Scientific Research Applications
Chemistry: Used as a tool compound to study the BCL-2 family of proteins and their role in apoptosis.
Biology: Employed in research to understand the mechanisms of cell death and survival, particularly in cancer cells.
Industry: Utilized in the development of new therapeutic strategies targeting the BCL-2 family of proteins.
Mechanism of Action
WEHI-539 exerts its effects by selectively binding to the BCL-XL protein, inhibiting its anti-apoptotic function. This binding disrupts the interaction between BCL-XL and pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. The compound specifically targets the BH3 domain of BCL-XL, preventing it from sequestering pro-apoptotic proteins like BAX and BAK, thereby promoting cell death in cancer cells .
Comparison with Similar Compounds
Navitoclax (ABT-263): Another BCL-2 family inhibitor that targets both BCL-2 and BCL-XL but has a broader spectrum of activity compared to WEHI-539.
ABT-199 (Venetoclax): Selectively inhibits BCL-2 but not BCL-XL, making it different from this compound.
A-1155463: A compound similar to this compound but with improved selectivity and potency for BCL-XL.
Uniqueness of this compound: this compound is unique due to its high selectivity for BCL-XL over other BCL-2 family proteins. This selectivity minimizes off-target effects and makes it a valuable tool for studying the specific role of BCL-XL in apoptosis and cancer .
Properties
IUPAC Name |
5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O3S2/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38)/b35-24+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMWZKPAXZBYEH-JWHWKPFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744277 | |
Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431866-33-9 | |
Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.